5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Description
5-Amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyridazine core substituted with amino, methyl, and cyclopropyl carboxamide groups. Its synthesis involves coupling 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid with cyclopropylamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .
Properties
IUPAC Name |
5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-5-6(2)15-16-12-8(5)9(13)10(18-12)11(17)14-7-3-4-7/h7H,3-4,13H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPSAQNJYIPEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NC3CC3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Ring Construction
The synthesis typically begins with the formation of the thieno[2,3-c]pyridazine core. This is often achieved via a Gewald-type reaction or related cyclization methods involving mercaptoacetate derivatives and nicotinonitrile precursors under basic conditions and microwave irradiation. For example:
- Ethyl 2-mercaptoacetate or ethyl 2-hydroxyacetate reacts with commercially available nicotinonitriles under basic conditions with microwave irradiation to yield carboxylate intermediates.
- These intermediates are then treated with formamidine acetate in formamide to form pyrimidone intermediates, which are key precursors to the target heterocyclic system.
Functional Group Transformations on the Pyridazine Core
After forming the core, functionalization proceeds through:
- Conversion of pyrimidone intermediates into chlorides using phosphorus oxychloride (POCl₃). This step activates the molecule for nucleophilic aromatic substitution.
- Subsequent nucleophilic aromatic substitution reactions with various amines introduce the amino group at the 5-position and the cyclopropyl substituent at the carboxamide moiety.
Methyl Substitution at the 3 and 4 Positions
The 3,4-dimethyl substitution pattern on the thieno ring is generally achieved by starting from appropriately substituted nicotinonitrile or related precursors bearing methyl groups at the desired positions. This substitution is preserved through the cyclization and subsequent transformations.
Alternative Synthetic Routes and Oxidative Steps
- Some literature reports oxidative dimerization and selective oxidation steps on related thieno[2,3-b]pyridine derivatives, which may be adapted or avoided depending on the target substitution pattern and desired purity.
- The use of sodium alkoxide in Wittig-Horner reactions and Sandmeyer-type copper-catalyzed reactions have also been documented for related derivatives to introduce aryl or other substituents, which could be adapted for fine-tuning the synthesis of the target compound.
Summary of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Gewald-type cyclization | Ethyl 2-mercaptoacetate + nicotinonitriles, base, microwave irradiation | Formation of thieno[2,3-c]pyridazine carboxylate intermediates |
| 2 | Cyclization to pyrimidone | Formamidine acetate in formamide, heat | Formation of pyrimidone intermediates |
| 3 | Chlorination | POCl₃ | Conversion of pyrimidone to reactive chloride intermediate |
| 4 | Nucleophilic aromatic substitution | Cyclopropylamine or other amines | Introduction of amino and cyclopropyl carboxamide groups |
| 5 | Methyl substitution preservation | Starting from 3,4-dimethyl-substituted precursors | Ensures 3,4-dimethyl groups on thieno ring |
Research Findings and Yields
- The Gewald-type reaction and subsequent cyclization steps proceed with moderate to good yields, typically ranging from 60% to 85% for intermediates.
- Chlorination with POCl₃ is efficient and provides good conversion to the chloride intermediate, which is stable and reactive for substitution.
- Nucleophilic substitution with cyclopropylamine generally affords the final product in yields between 65% and 80%, depending on reaction time, temperature, and solvent choice.
- The overall synthetic route is reproducible and scalable, suitable for medicinal chemistry applications involving structural analogues of thieno[2,3-c]pyridazines.
Analytical Characterization
Throughout the synthesis, intermediates and final products are characterized by:
- Elemental analysis
- Infrared spectroscopy (IR)
- Nuclear magnetic resonance spectroscopy (^1H-NMR, ^13C-NMR)
- Mass spectrometry (MS)
These techniques confirm the presence of key functional groups such as amino, carboxamide, cyclopropyl, and methyl substituents, ensuring the structural integrity of the target compound.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has demonstrated that thienopyridazine derivatives exhibit significant antitumor properties. A study investigated the synthesis and biological evaluation of several thienopyridazine derivatives, including 5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide. The findings indicated that this compound showed promising cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thienopyridazine derivatives. A study reported that compounds similar to this compound exhibited significant antibacterial and antifungal activities. This opens avenues for exploring its use in treating infections caused by resistant strains of bacteria and fungi .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research indicates that thienopyridazine derivatives can serve as effective agrochemicals against pests, particularly in crop protection. Field trials have shown that formulations containing derivatives of this compound significantly reduce pest populations while being safe for beneficial insects .
Material Science
Polymer Additives
In material science, the compound's unique chemical structure allows it to be explored as an additive in polymer formulations. Studies have shown that incorporating thienopyridazine derivatives can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing materials for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Core Heterocycle: The thieno[2,3-c]pyridazine core in the target compound provides distinct electronic and steric properties compared to furo or pyrrolo analogs.
- Substituent Effects: Methyl groups at positions 3 and 4 (vs. The N-cyclopropyl carboxamide group may confer metabolic stability compared to ester or benzamide derivatives .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Analysis :
- The absence of aromatic protons (phenyl groups) in the target compound simplifies its $ ^1 \text{H NMR} $ profile, aiding purity assessment.
- Similar carbonyl stretching frequencies (~1700 cm⁻¹) confirm the conserved carboxamide functionality across analogs .
Biological Activity
5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and findings from various studies.
- Molecular Formula : C12H14N4OS
- Molecular Weight : 262.33 g/mol
- CAS Number : 1451993-33-1
- Structure : The compound features a thienopyridazine backbone with an amino group and a cyclopropyl substituent, which may influence its biological interactions.
Research indicates that the compound exhibits monoamine oxidase (MAO) inhibition , which is significant for the treatment of neurodegenerative diseases such as Alzheimer's. MAO inhibitors help increase levels of neurotransmitters like serotonin and dopamine, which can alleviate symptoms associated with these conditions.
Key Findings:
- Inhibition Potency : In related studies, compounds with similar structures demonstrated potent inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating that structural modifications can enhance inhibitory activity against this enzyme .
- Selectivity : The selectivity index for MAO-B over MAO-A was notably high for certain derivatives, suggesting potential for targeted therapeutic applications in neurodegenerative disorders .
Neuroprotective Effects
A study focusing on aminothienopyridazines reported that derivatives similar to this compound were effective in inhibiting tau aggregation, a hallmark of Alzheimer’s disease. The compound was well-tolerated in animal models at doses up to 50 mg/kg/day without significant side effects .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In related research on thienopyridazine derivatives:
- Several compounds demonstrated significant inhibition of COX enzymes (COX-1 and COX-2), crucial mediators in inflammatory processes.
- For example, some derivatives exhibited IC50 values around 0.04 µmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
Data Summary
The following table summarizes the biological activities and relevant findings associated with the compound and its derivatives:
Q & A
Basic: What synthetic protocols are recommended for synthesizing 5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide, and how are intermediates validated?
Answer:
The synthesis typically involves cyclocondensation of key precursors under controlled conditions. For example, 5-amino-thieno[2,3-c]pyridazine derivatives can be synthesized via nucleophilic substitution of chloroacetamide at the 2-position of a pyridazinethione intermediate, followed by base-promoted ring closure . Critical steps include:
- Reagent selection : Formamide or acetic anhydride for cyclization .
- Temperature control : Mild conditions (e.g., 60–80°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization for isolating intermediates.
Validation : Intermediates are characterized using ¹H/¹³C NMR (to confirm substituent positions) and mass spectrometry (for molecular weight verification). Purity is assessed via HPLC (>98% purity threshold) .
Basic: Which spectroscopic and computational techniques are critical for structural elucidation of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm), while ¹³C NMR confirms carbonyl (C=O, ~165–175 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₃H₁₄N₄OS).
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, cross-referenced with experimental data .
Advanced: How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of novel derivatives?
Answer:
Integrate computational and experimental workflows:
- Quantum chemical modeling : Use tools like Gaussian or ORCA to simulate reaction pathways (e.g., cyclocondensation energetics) and identify transition states .
- Machine learning : Train models on existing pyridazine reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., ZnCl₂ for cyclohexanone reactions) .
- Validation : Compare computed activation energies with experimental yields. For example, a calculated ΔG‡ < 25 kcal/mol correlates with >70% yield in cyclization reactions .
Advanced: How should researchers resolve discrepancies in reaction yields during scale-up from milligram to gram quantities?
Answer:
Address scalability challenges via:
- Kinetic profiling : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to detect intermediate accumulation .
- Solvent optimization : Replace low-boiling solvents (e.g., CH₂Cl₂) with high-boiling alternatives (e.g., DMSO) to maintain reaction homogeneity at larger volumes .
- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to improve turnover frequency. For instance, ZnCl₂ increases yields by 15% in cyclocondensation at 100 mmol scale .
- Statistical design : Apply Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) and interactions affecting yield .
Advanced: What structural modifications enhance the bioactivity of this compound, and how are structure-activity relationships (SAR) studied?
Answer:
Focus on substituent effects :
- Cyclopropyl group : Replace with azetidine or oxetane to modulate steric bulk and improve metabolic stability .
- Methyl substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,4-positions to enhance π-stacking with biological targets .
SAR methodology : - In vitro assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Molecular docking : AutoDock Vina or Glide predicts binding modes, prioritizing derivatives with lower ΔG values (< -8 kcal/mol) .
- Metabolic profiling : Use LC-MS/MS to assess microsomal stability and CYP450 inhibition risks .
Advanced: How can researchers reconcile contradictory data in spectroscopic characterization (e.g., unexpected NOE correlations)?
Answer:
Employ a tiered validation strategy:
Replicate experiments : Confirm NMR results under identical conditions (solvent, temperature).
Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., cyclopropyl ring puckering) .
Advanced NMR techniques : Use ROESY or NOESY to distinguish through-space interactions from scalar couplings.
X-ray validation : Resolve ambiguities by comparing crystallographic data with NMR-derived structures .
DFT-assisted interpretation : Simulate NOE patterns from computed conformers to identify dominant geometries .
Advanced: What strategies mitigate decomposition during long-term storage of this compound?
Answer:
Stability optimization :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Excipient screening : Add stabilizing agents (e.g., trehalose) at 5% w/w to amorphous formulations.
- Accelerated stability studies : Use HPLC-UV to monitor degradation under stress conditions (40°C/75% RH for 4 weeks). Identify major degradants via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
